(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol
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Overview
Description
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is a sterol derivative with a unique structure characterized by multiple double bonds and a hydroxyl group at the 3β position. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the modification of cholesterol or similar sterols through a series of reactions including oxidation, reduction, and selective functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments helps in achieving the desired structural modifications efficiently .
Chemical Reactions Analysis
Types of Reactions: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3β position can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The double bonds can be selectively reduced using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, organometallic reagents
Major Products Formed:
- Oxidation of the hydroxyl group leads to the formation of ketones.
- Reduction of double bonds results in saturated sterol derivatives.
- Substitution reactions yield various functionalized sterol compounds .
Scientific Research Applications
(3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex sterol derivatives and studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor for steroid hormones.
Mechanism of Action
The mechanism of action of (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol involves its interaction with cell membranes and various enzymes. The hydroxyl group at the 3β position allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in sterol metabolism, influencing the synthesis of other biologically active sterols .
Comparison with Similar Compounds
Cholesterol: A primary sterol in animal cell membranes, essential for membrane structure and precursor to steroid hormones.
Ergosterol: A sterol found in fungi, similar in structure but with different double bond positions.
Stigmasterol: A plant sterol with a similar backbone but different functional groups.
Uniqueness: (3β)-4,4-Dimethyl-cholesta-5,7,25-trien-3-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 3β position. These structural features confer distinct chemical reactivity and biological activity compared to other sterols .
Properties
CAS No. |
242142-71-8 |
---|---|
Molecular Formula |
C₂₉H₄₆O |
Molecular Weight |
410.67 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.